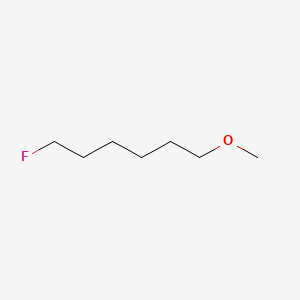
Ether, 6-fluorohexyl methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ether, 6-fluorohexyl methyl, is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a 6-fluorohexyl group and a methyl group attached to the oxygen atom. Ethers are known for their relatively low reactivity, making them useful as solvents in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For Ether, 6-fluorohexyl methyl, the alkoxide ion can be prepared by reacting 6-fluorohexanol with a strong base like sodium hydride (NaH).
Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate, followed by reduction with sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers and may not be suitable for more complex ethers like this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Acidic Cleavage: Ethers can undergo cleavage in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Common Reagents and Conditions:
HI or HBr: Used for acidic cleavage of ethers.
NaH: Used to generate alkoxide ions for Williamson Ether Synthesis.
Mercuric Acetate and NaBH4: Used in alkoxymercuration-demercuration reactions.
Major Products Formed:
Alcohols and Alkyl Halides: Formed during acidic cleavage.
Peroxides: Formed during oxidation under specific conditions.
Wissenschaftliche Forschungsanwendungen
Ether, 6-fluorohexyl methyl, has various applications in scientific research:
Wirkmechanismus
The mechanism of action of Ether, 6-fluorohexyl methyl, primarily involves its role as a solvent or reagent in chemical reactions. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical processes. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Diethyl Ether: A simple ether with two ethyl groups, commonly used as a solvent and anesthetic.
Tetrahydrofuran (THF): A cyclic ether used as a solvent in polymer chemistry and as a precursor to other chemicals.
Ethylene Glycol Dimethyl Ether (Glyme): Used as a solvent in battery electrolytes and other industrial applications.
Uniqueness: Ether, 6-fluorohexyl methyl, is unique due to the presence of the fluorohexyl group, which imparts specific chemical properties such as increased lipophilicity and potential interactions with fluorine-containing biological targets. This makes it distinct from other ethers like diethyl ether and THF, which do not contain fluorine atoms .
Eigenschaften
CAS-Nummer |
353-22-0 |
|---|---|
Molekularformel |
C7H15FO |
Molekulargewicht |
134.19 g/mol |
IUPAC-Name |
1-fluoro-6-methoxyhexane |
InChI |
InChI=1S/C7H15FO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 |
InChI-Schlüssel |
IRDWOWJPGRCPQK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


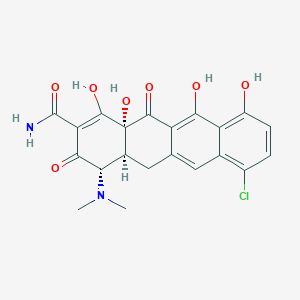



![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
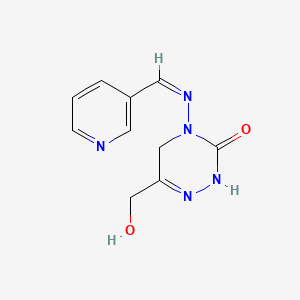


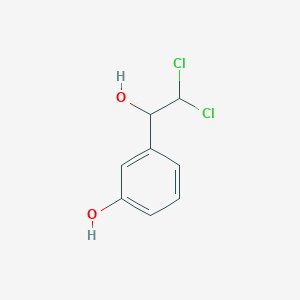
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
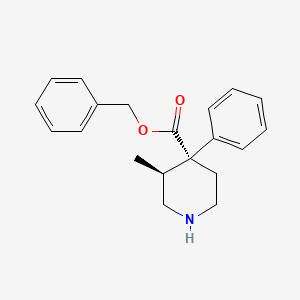
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
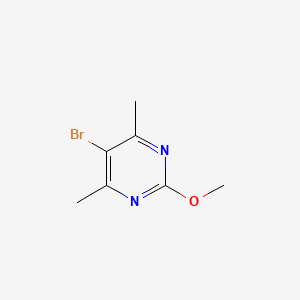
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
